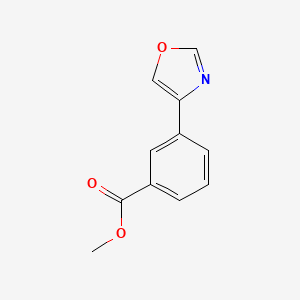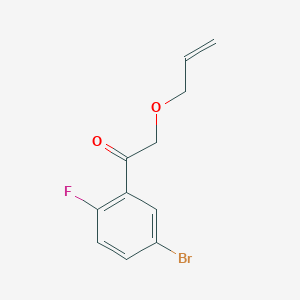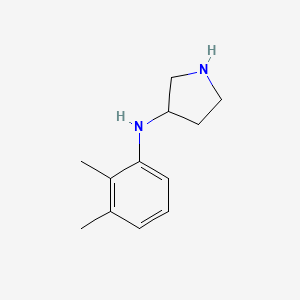![molecular formula C9H18N2O3 B8564146 methyl 2-[(2S)-2-amino-4-methylpentanamido]acetate](/img/structure/B8564146.png)
methyl 2-[(2S)-2-amino-4-methylpentanamido]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucylglycine methyl ester is a dipeptide ester composed of leucine and glycine, with a methyl ester group attached to the glycine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Leucylglycine methyl ester can be synthesized through the esterification of leucine and glycine. One common method involves the use of trimethylchlorosilane in methanol to esterify the amino acids . The reaction typically proceeds under mild conditions and yields the desired ester in good to excellent yields.
Industrial Production Methods
Industrial production of L-Leucylglycine methyl ester often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
L-Leucylglycine methyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Produces leucine, glycine, and methanol.
Oxidation and Reduction: Depending on the specific conditions, various oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
L-Leucylglycine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential in drug delivery systems and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
L-Leucylglycine methyl ester exerts its effects primarily through its interaction with cellular enzymes and receptors. It is taken up by cells via receptor-mediated endocytosis and converted into active forms by dipeptidyl peptidase I in lysosomes . This conversion leads to the rupture of lysosomes and subsequent activation of apoptotic pathways, including the activation of caspase-3-like proteases and DNA fragmentation .
Comparison with Similar Compounds
Similar Compounds
L-Leucine methyl ester: A simpler ester of leucine, used in similar applications but lacks the glycine residue.
L-Leucyl-L-leucine methyl ester: Another dipeptide ester with two leucine residues, known for its lysosomotropic properties.
Uniqueness
Its ability to induce apoptosis through lysosomal disruption sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H18N2O3 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate |
InChI |
InChI=1S/C9H18N2O3/c1-6(2)4-7(10)9(13)11-5-8(12)14-3/h6-7H,4-5,10H2,1-3H3,(H,11,13)/t7-/m0/s1 |
InChI Key |
QWZYDRRCPIDYNS-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)OC)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


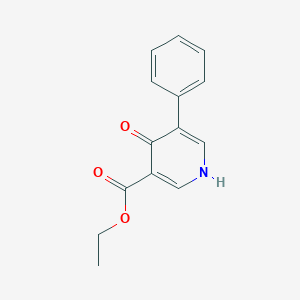
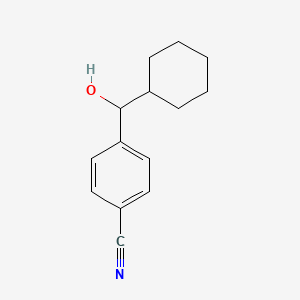
![4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8564088.png)
